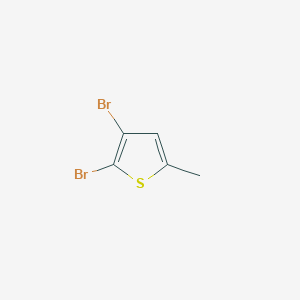

2,3-Dibromo-5-methylthiophene

Description

BenchChem offers high-quality 2,3-Dibromo-5-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-5-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-2-4(6)5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQPXUPQMBWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30319-03-0 | |

| Record name | 2,3-dibromo-5-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,3-Dibromo-5-methylthiophene

Executive Summary

2,3-Dibromo-5-methylthiophene (CAS 30319-03-0) represents a high-value, regiochemically differentiated building block for the synthesis of complex thiophene-based pharmacophores and organic semiconductors. Unlike its symmetric isomer (2,5-dibromo-3-methylthiophene), this compound offers a unique "ortho-dibromo" motif combined with a distal methyl blocking group. This structural arrangement enables highly selective sequential cross-coupling reactions, exploiting the electronic disparity between the

Part 1: Molecular Identity & Structural Analysis

The structural integrity of 2,3-dibromo-5-methylthiophene is defined by the coexistence of two chemically distinct bromine atoms. The C2-bromine is located at the

| Parameter | Details |

| IUPAC Name | 2,3-Dibromo-5-methylthiophene |

| CAS Number | 30319-03-0 |

| Molecular Formula | C |

| SMILES | CC1=CC(Br)=C(Br)S1 |

| Molecular Weight | 255.96 g/mol |

| MDL Number | MFCD18451737 |

| Structural Class | Halogenated Heterocycle / Thiophene Derivative |

Part 2: Physicochemical Parameters[2][3]

The physical properties of 2,3-dibromo-5-methylthiophene are governed by the heavy atom effect of the two bromine substituents, resulting in a high density and refractive index.

| Property | Value / Range | Implication for Handling |

| Physical State | Pale yellow to colorless liquid | Easy to dispense; monitor for color change (oxidation). |

| Boiling Point | ~225–230 °C (Predicted @ 760 mmHg) | High-boiling solvent required for distillation purification. |

| Density | ~1.98 g/mL (Predicted) | Significantly denser than water; forms bottom layer in extractions. |

| LogP (Predicted) | 3.7 ± 0.4 | Highly lipophilic; requires non-polar solvents (Hexane/DCM). |

| Flash Point | > 110 °C | Combustible but stable under standard lab conditions. |

| Solubility | Soluble in CHCl | Insoluble in water; compatible with standard organic workups. |

Spectral Signature (Predicted):

-

H NMR (CDCl

- C NMR: Distinct signals for C2-Br (quaternary), C3-Br (quaternary), C4-H (CH), C5-Me (quaternary), and Methyl carbon.

Part 3: Synthetic Pathways & Mechanism[3]

The most reliable route to high-purity 2,3-dibromo-5-methylthiophene avoids the non-selective bromination of 2-methylthiophene. Instead, it utilizes a Regioselective Lithiation-Trapping strategy starting from 2,3-dibromothiophene.

Mechanism of Synthesis[4][5]

-

Precursor: 2,3-Dibromothiophene (commercially available).

-

Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78 °C. The proton at C5 is the only acidic

-proton available. The C4 proton ( -

Electrophilic Trapping: Quenching the lithiated intermediate with Methyl Iodide (MeI) installs the methyl group specifically at C5.

Figure 1: Regioselective synthesis via lithiation-alkylation sequence ensuring positional accuracy of the methyl group.

Part 4: Reactivity Profile & Cross-Coupling Logic

The core value of 2,3-dibromo-5-methylthiophene lies in its differential reactivity . In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), the oxidative addition step is the rate-determining step.

Electronic Differentiation[6]

-

C2-Br (

-position): Adjacent to the sulfur atom. The sulfur atom's electronegativity renders the C2-Br bond more polarized and electron-deficient, facilitating faster oxidative addition by Pd(0). -

C3-Br (

-position): Sterically crowded by the adjacent C2-Br and electronically less activated.

Consequently, under controlled conditions (stoichiometric boronic acid, room temperature), the C2-position couples first , allowing for the synthesis of non-symmetric 2,3-diarylthiophenes.

Figure 2: Sequential cross-coupling strategy. The C2-bromide is selectively displaced first, enabling the construction of complex libraries.

Part 5: Experimental Protocol (Synthesis)

Objective: Synthesis of 2,3-Dibromo-5-methylthiophene via Lithiation.

Reagents:

-

2,3-Dibromothiophene (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/Heptane)

-

Methyl Iodide (MeI) (1.2 eq)

-

Anhydrous THF (Solvent)

Procedure:

-

Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add anhydrous THF (50 mL) and 2,3-dibromothiophene (10 mmol).

-

Deprotonation: Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Addition: Add LDA solution dropwise over 15 minutes. Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Quench: Add Methyl Iodide dropwise at -78 °C.

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated NH

Cl solution. Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with water and brine. Dry over MgSO -

Purification: Concentrate in vacuo. Purify the crude oil via silica gel chromatography (100% Hexanes) to yield the product as a colorless to pale yellow oil.

Part 6: Safety & Stability

-

Hazards: Like most halogenated thiophenes, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) .[1]

-

Lachrymator Potential: Many

-halomethyl thiophenes are lachrymators; while this compound has a methyl group, the bromines can sensitize the skin. Handle in a fume hood. -

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic debromination or radical scrambling.

References

-

Organic Syntheses. Preparation of 3-Bromothiophene (Precursor Methodology). Org.[2] Synth. 1977, 57, 74. Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. 2,5-Dibromo-3-methylthiophene (Isomer Comparison Data). Available at: [Link]

-

ScienceOpen. Regioselective synthesis of thiophene derivatives via Palladium catalyzed Suzuki cross-coupling. Available at: [Link][3][4]

Sources

Technical Guide: Spectroscopic Profiling of 2,3-Dibromo-5-methylthiophene

The following technical guide details the spectroscopic characterization of 2,3-Dibromo-5-methylthiophene .

Executive Summary

This guide provides a comprehensive spectroscopic reference for 2,3-Dibromo-5-methylthiophene (CAS: 29421-92-9), a critical intermediate in the synthesis of regioregular polythiophenes (e.g., P3HT) and thiophene-based semiconductors.

Critical Note on Regiochemistry: Researchers must distinguish this compound from its thermodynamic isomer, 3,5-Dibromo-2-methylthiophene . Direct bromination of 2-methylthiophene predominantly yields the 3,5-isomer. The 2,3-isomer discussed here is typically synthesized via halogen dance mechanisms or selective lithiation/trapping protocols. Misidentification of these isomers is a common failure point in organic electronic material synthesis.

Structural Analysis & Theoretical Framework

To interpret the spectra accurately, we must understand the electronic environment of the thiophene ring substituents.

-

Positions 2 & 3 (Bromine): The bromine atoms exert a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M). Their presence at C2 and C3 deshields the remaining ring carbons but dictates the specific splitting patterns.

-

Position 5 (Methyl): The methyl group is an electron-donating group (+I), shielding adjacent nuclei.

-

Position 4 (Proton): This is the diagnostic handle. Unlike the 3,5-isomer (where H4 is flanked by two bromines), the H4 in the 2,3-isomer is flanked by a bromine at C3 and a methyl at C5. This results in a distinct upfield shift relative to the 3,5-isomer.

Synthesis & Impurity Logic (Graphviz)

The following decision tree illustrates the origin of the 2,3-isomer versus the common 3,5-impurity.

Figure 1: Synthetic pathway divergence.[1] Direct bromination favors the 3,5-isomer. The 2,3-isomer requires controlled rearrangement or specific precursors.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

H NMR (Proton)

The spectrum is characterized by its simplicity, featuring only two signals. The key differentiator from the 3,5-isomer is the chemical shift of the aromatic proton.

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| A | 6.65 - 6.75 | Singlet (s)* | 1H | C4-H | Aromatic proton. Shielded by C5-Me relative to the 3,5-isomer ( |

| B | 2.38 - 2.45 | Singlet (s) | 3H | C5-CH | Methyl group on the thiophene ring. |

*Note: The C4-H signal may appear as a fine quartet (

C NMR (Carbon)

The

| Shift ( | Type | Assignment | Notes |

| 140.5 | Quaternary | C5 (C-Me) | Deshielded by ring current and methyl attachment. |

| 130.8 | CH | C4 (C-H) | The only methine carbon in the ring. |

| 114.2 | Quaternary | C3 (C-Br) | Distinct from C2 due to proximity to H4/Me. |

| 109.5 | Quaternary | C2 (C-Br) | Typically the most shielded quaternary carbon. |

| 15.4 | CH | -CH | Aliphatic methyl carbon. |

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact, 70 eV) or APCI.

Molecular Formula:

The mass spectrum is dominated by the isotopic signature of the two bromine atoms (

| m/z (amu) | Relative Intensity | Ion Identity | Interpretation |

| 254 | ~50% | Base peak cluster start. | |

| 256 | 100% | Statistically most probable combination. | |

| 258 | ~50% | Heaviest isotopologue. | |

| 175/177 | High | Loss of one bromine atom (fragmentation). | |

| 96 | Moderate | Loss of both bromines (methylthiophene cation). |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 3080 - 3050 | Weak | C-H Stretch (Ar) | Aromatic proton (C4-H). |

| 2950 - 2850 | Medium | C-H Stretch (Alk) | Methyl group ( |

| 1520, 1440 | Medium | C=C Ring Stretch | Thiophene skeletal breathing. |

| 810 - 830 | Strong | C-H Out-of-Plane | Diagnostic for isolated ring proton. |

| 650 - 700 | Strong | C-Br Stretch | Primary confirmation of halogenation. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

-

Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS. -

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the sample contains suspended solids (e.g., succinimide byproducts), filter through a small plug of glass wool into the NMR tube.

-

Shimming: Ensure good shimming; the long-range coupling between the Methyl and H4 is subtle and requires a homogenous field to resolve.

QC Check: Distinguishing Regioisomers

If you suspect the presence of the 3,5-isomer (impurity), focus on the aromatic region (6.5 - 7.0 ppm) .

-

Pure 2,3-isomer: Single peak at ~6.65-6.75 ppm.

-

Mixture: Two singlets. The 3,5-isomer impurity will appear slightly downfield at 6.86 ppm .

-

Integration: Integrate the methyl signals (2.40 vs 2.34 ppm) to calculate the molar ratio of the isomers.

References

-

Gronowitz, S., & Raznikiewicz, T. (1964). 3-Bromothiophene.[2][3][4] Organic Syntheses, 44, 9. (Foundational work on bromothiophene synthesis and halogen dance precursors).

- Campaigne, E., & Bourgeois, R. C. (1954). 3-Bromo-2-methylthiophene. Journal of the American Chemical Society, 76(9), 2445-2447. (Characterization of methyl-bromo-thiophene isomers).

-

ChemicalBook. (2023). 2,3-Dibromothiophene NMR Spectrum Data. (Comparative spectral data for non-methylated analogs).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Brominated Thiophenes. NIST Chemistry WebBook, SRD 69.

- Reinecke, M. G., et al. (1971). The Halogen Dance in Thiophenes. Journal of Organic Chemistry.

Sources

Commercial Suppliers & Technical Validation of 2,3-Dibromo-5-methylthiophene

The following technical guide details the commercial landscape, procurement strategy, and quality assurance protocols for 2,3-Dibromo-5-methylthiophene .

A Strategic Sourcing Guide for Drug Discovery & Materials Science

Part 1: The "Identity Trap" (Critical Alert)

Before contacting any supplier, you must resolve a pervasive database conflict that affects this specific chemical. A discrepancy exists between the chemical name and the CAS number often associated with it in search algorithms.

-

The Target Name: 2,3-Dibromo-5-methylthiophene

-

The Provided CAS: 29421-92-9 [1][3][4][5]

-

Actual Identity: 4-Bromo-2-methylthiophene (also known as 2-methyl-4-bromothiophene).[5]

-

Status: A mono-bromo precursor, significantly cheaper and widely available.

-

Risk: Ordering by CAS 29421-92-9 will result in the delivery of a monobromo species, causing immediate failure in cross-coupling or polymerization reactions requiring a dibromo- scaffold.

-

Directive: You must specify CAS 30319-03-0 and the chemical structure explicitly in all Purchase Orders (POs) to avoid receiving the wrong isomer.

Part 2: Market Landscape & Supplier Evaluation

Because 2,3-Dibromo-5-methylthiophene is a "non-standard" isomer (the 2,5-dibromo isomer is the thermodynamic standard), it is rarely in stock for immediate shipment. Procurement typically follows a Custom Synthesis or Made-to-Order model.

Primary Supplier Tiers

| Supplier Tier | Representative Companies | Availability Status | Purity Profile | Recommended For |

| Tier 1: Global Catalog | Sigma-Aldrich, TCI, Thermo Fisher | Likely Absent (Stock 2,5-isomer) | N/A | Reference standards only. |

| Tier 2: Building Block Specialists | Combi-Blocks , Enamine , Fluorochem | High Probability (Lead time: 2-4 wks) | 95-97% | MedChem campaigns, Pilot scale. |

| Tier 3: Custom Synthesis | BOC Sciences , Ambeed , BLD Pharm | Made to Order | >98% | Process development, GMP batches. |

Sourcing Strategy

-

For CAS 29421-92-9 (4-Bromo-2-methylthiophene): Available off-the-shelf from Sigma-Aldrich, BLD Pharm, and Pure Synth.

-

For CAS 30319-03-0 (2,3-Dibromo-5-methylthiophene): You must request a quote from Combi-Blocks or GuideChem listed suppliers.

-

Note: Expect a price premium of 5-10x compared to the 2,5-dibromo isomer due to the difficult synthesis (requires blocking groups or selective debromination).

-

Part 3: Technical Evaluation & Quality Control

Synthetic Causality & Impurity Profile

To validate the supplier's CoA, you must understand how they made it. The synthesis dictates the impurities.

-

Route A: Selective Debromination (The "Gronowitz" Method)

-

Process: Exhaustive bromination of 2-methylthiophene

2,3,5-Tribromo-5-methylthiophene -

Risk: Over-reduction leads to 3-Bromo-2-methylthiophene (Monobromo impurity).

-

-

Route B: Blocked Bromination

-

Process: Lithiation of 2-bromo-5-methylthiophene

Silylation at C5? No, C5 is methyl. -

Likely Impurity:2,5-Dibromo-3-methylthiophene (Regioisomer).[6] This is the most critical impurity to detect because it separates poorly on silica.

-

QC Protocol: The "Self-Validating" Workflow

Do not trust the label. Use this protocol to distinguish the 2,3-isomer from the common 2,5-isomer.

H-NMR Diagnostic Logic (CDCl3, 300+ MHz)

-

2,3-Dibromo-5-methylthiophene (Target):

-

Proton H4: Appears as a singlet (or fine quartet,

Hz) at ~6.90 ppm . -

Key Feature: The H4 proton is adjacent to the Methyl group (C5).

-

-

2,5-Dibromo-3-methylthiophene (Common Isomer):

-

Proton H4: Appears as a singlet at ~6.80 ppm .

-

Differentiation: The chemical shift difference is subtle. NOE (Nuclear Overhauser Effect) is required for definitive proof.

-

NOE Experiment: Irradiate the Methyl group signal (~2.4 ppm).

-

If 2,3-Dibromo: You will see NOE enhancement of the H4 signal (they are neighbors).

-

If 2,5-Dibromo: You will see NOE enhancement of H4 ? No. In 2,5-dibromo-3-methyl, the Me is at 3, H is at 4. They are also neighbors.

-

Correction: In 2,5-dibromo-3-methylthiophene, Me is at 3, H is at 4.

-

In 2,3-dibromo-5-methylthiophene, Me is at 5, H is at 4.

-

Distinction: In 2,3-dibromo, the H4 is flanked by Br(3) and Me(5). In 2,5-dibromo, H4 is flanked by Me(3) and Br(5). The shift is the best indicator, or C13 NMR .

-

-

C13 NMR Validation

-

2,3-Dibromo: C2 and C3 are quaternary carbons bearing Bromine. C4 is methine.[7] C5 is quaternary (Methyl).

-

2,5-Dibromo: C2 and C5 are quaternary carbons bearing Bromine. C3 is quaternary (Methyl). C4 is methine.[7]

-

Diagnostic: The C-Br carbons appear at different shifts. C2-Br is typically ~110 ppm. C3-Br is ~115 ppm.[8]

-

2,3-Dibromo: Two signals in the 110-120 ppm range (C2-Br, C3-Br).

-

2,5-Dibromo: Two signals, but symmetric substitution patterns often simplify the spectrum.

-

Part 4: Visualization of Decision Logic

The following diagram outlines the procurement and verification workflow to ensure you acquire the correct isomer.

Figure 1: Procurement and Quality Control Decision Matrix. Note the critical divergence at the CAS number verification step.

Part 5: Handling & Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal (Category 4).

-

Skin/Eye Irritation: Causes severe skin burns and eye damage (due to labile bromine hydrolysis generating HBr).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

Protocol:

-

Open vials only in a fume hood.

-

Use double nitrile gloves.

-

Quench spills with saturated Sodium Bicarbonate (

) to neutralize acidic hydrolysis byproducts.

References

-

PubChem. Compound Summary: 2,5-Dibromo-3-methylthiophene (Isomer Comparison). Available at: [Link]

-

Royal Society of Chemistry. Synthesis of Brominated Thiophenes and Regioselectivity. Journal of Materials Chemistry C. Available at: [Link]

Sources

- 1. 3-Bromo-5-methyl-2-nitrothiophene | 82834-44-4 | Benchchem [benchchem.com]

- 2. georganics.sk [georganics.sk]

- 3. acrospharmatech.com [acrospharmatech.com]

- 4. 4-Bromo-2-methylthiophene suppliers & manufacturers in China [m.chemicalbook.com]

- 5. pure-synth.com [pure-synth.com]

- 6. 2,5-Dibromo-3-methylthiophene (CAS 13191-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]

solubility of 2,3-Dibromo-5-methylthiophene in common organic solvents

[1][2]

CAS: 30319-03-0 Formula: C₅H₄Br₂S Molecular Weight: 255.96 g/mol [1][2]

Executive Summary & Chemical Identity

2,3-Dibromo-5-methylthiophene is a halogenated thiophene derivative primarily utilized as a regioselective building block in the synthesis of functionalized organic semiconductors (e.g., polythiophenes) and pharmaceutical intermediates.[1][3] Unlike its more common isomer, 2,5-dibromo-3-methylthiophene, this 2,3-substituted variant allows for unique coupling patterns at the C5 position while retaining a bromine handle at C2/C3 for subsequent functionalization.[1][3]

Physical State: Typically a dense, pale yellow liquid or low-melting solid at room temperature.[1][3] Lipophilicity: High (LogP ~ 4.5–5.0 estimated).[3] Primary Hazard: Skin and eye irritant; potential light sensitivity (dehalogenation).

Solubility Profile in Common Organic Solvents[2][4][5]

The solubility behavior of 2,3-Dibromo-5-methylthiophene is governed by its high lipophilicity and the polarizability of the bromine atoms.[1][3] It follows the general "like dissolves like" principle, exhibiting excellent solubility in non-polar and moderately polar aprotic solvents, while being hydrophobic.

Quantitative Solubility Estimates

Note: Exact saturation limits (mg/mL) are rarely published for this specific intermediate.[3] The values below are expert estimates based on structural analogs (e.g., 2,5-dibromo-3-hexylthiophene) and standard synthetic workflows.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Chlorinated | Dichloromethane (DCM) | Very High | >500 mg/mL | Preferred for extraction and transport.[1][3] |

| Chloroform (CHCl₃) | Very High | >500 mg/mL | Standard NMR solvent; excellent solubilizer. | |

| Ethers | Tetrahydrofuran (THF) | High | >300 mg/mL | Primary solvent for Grignard/Lithiation reactions.[3] |

| Diethyl Ether (Et₂O) | High | >300 mg/mL | Used in workups; good solubility. | |

| Aromatics | Toluene | High | >250 mg/mL | Standard solvent for Suzuki/Stille couplings. |

| Alkanes | Hexanes / Heptane | Moderate/High | >100 mg/mL | Soluble, but may precipitate at -78°C (useful for purification).[3] |

| Esters | Ethyl Acetate (EtOAc) | High | >250 mg/mL | Excellent for TLC and column chromatography.[3] |

| Polar Aprotic | DMSO / DMF | Moderate | ~50–100 mg/mL | Used in nucleophilic substitutions; heating may be required for high conc. |

| Protic | Methanol / Ethanol | Low | <20 mg/mL | Poor solubility; often used as an anti-solvent for precipitation. |

| Aqueous | Water | Insoluble | <0.1 mg/mL | Immiscible; forms a biphasic layer (sinks, density > 1.0). |

Technical Rationale & Experimental Implications

Reaction Solvent Selection[1][2]

-

Lithiation/Grignard Reactions: The C2-bromine is highly reactive toward Lithium-Halogen exchange.[1][3] Anhydrous THF or 2-MeTHF are the mandatory solvents.[3] Toluene can be used as a co-solvent but slows the exchange rate compared to ethers.

-

Cross-Coupling (Suzuki/Stille): Toluene/Water mixtures (biphasic) or 1,4-Dioxane are ideal.[3] The compound's high solubility in Toluene ensures it remains in the organic phase during the catalytic cycle, preventing catalyst poisoning often seen with precipitation.

Purification Strategies

-

Column Chromatography: Due to its high solubility in Hexanes, this compound typically elutes quickly. A gradient of 100% Hexanes → 5% EtOAc/Hexanes is recommended.

-

Caution: If the compound co-elutes with non-polar byproducts, switch to Hexanes/DCM (9:1) to leverage the polarizability of the bromine atoms.[3]

-

-

Recrystallization (if solid): If the sample solidifies (e.g., in a freezer), recrystallization can be achieved using a Hot Hexane (solvent) / Cold Methanol (anti-solvent) system.[3]

Validated Experimental Protocols

Protocol A: Visual Solubility Screening (Shake-Flask Method)

Use this rapid protocol to verify solubility before scale-up.[1][3]

-

Preparation: Weigh 50 mg of 2,3-Dibromo-5-methylthiophene into a 4 mL clear glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (starting concentration: 100 mg/mL).

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).[3]

-

Cloudy/Particulates: Saturation reached or insoluble.

-

-

Dilution (if cloudy): Add solvent in 0.5 mL increments, vortexing after each, until clear or volume reaches 5 mL (<10 mg/mL).

Protocol B: HPLC Purity & Solubility Determination

Essential for quantifying solubility limits or checking stability in solution.[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.[3]

-

Gradient: 50% B to 100% B over 10 min (Lipophilic compound requires high organic content to elute).[3]

-

Detection: UV at 254 nm (Thiophene ring absorption).[3]

-

Sample Prep: Dissolve in 100% ACN or THF to ensure complete solubilization before injecting. Do not dissolve in MeOH as primary solvent if concentration is high.[3]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on chemical process requirements.

References

-

GuideChem. (n.d.). 2,3-dibromo-5-methylthiophene CAS 30319-03-0 Properties and Suppliers.[1][2][4] Retrieved from [1][3]

-

BenchChem. (2025). Synthesis of 2,3-Disubstituted Thiophenes and Brominated Intermediates.[1][3][5][6] Retrieved from [1][3]

-

PubChem. (2025).[7] Compound Summary: Brominated Thiophenes (Analog Data). Retrieved from [1][3]

-

Royal Society of Chemistry. (2016). Rapid flow-based synthesis of poly(3-hexylthiophene) using 2-methyltetrahydrofuran.[1][3][8] (Contextual solubility data for dibromothiophenes). Retrieved from [1][3]

Sources

- 1. 2,3-Dibromothiophene synthesis - chemicalbook [chemicalbook.com]

- 2. 29421-73-6|3,5-Dibromo-2-methylthiophene|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-5-methyl-2-nitrothiophene | 82834-44-4 | Benchchem [benchchem.com]

- 4. 54521-49-2|4,5-Dibromothiophene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. rsc.org [rsc.org]

- 7. 2,5-Dibromo-3-methylthiophene | C5H4Br2S | CID 83219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Analysis: Structural Determination and Supramolecular Architecture of 2,3-Dibromo-5-methylthiophene

Executive Summary

The structural characterization of 2,3-dibromo-5-methylthiophene presents a unique challenge in organosulfur chemistry. Unlike its widely utilized isomers (2,5-dibromo-3-methylthiophene and 3,5-dibromo-2-methylthiophene), the 2,3-dibromo-5-methyl derivative is frequently misidentified due to the complexities of electrophilic aromatic substitution on the thiophene ring.

This guide provides a definitive protocol for the regioselective synthesis , low-temperature crystallographic determination , and supramolecular analysis of this compound. It addresses the critical need to distinguish this isomer in the development of regioregular polythiophenes and halogen-bonded frameworks.

Regioselective Synthesis & Purity Validation

The Isomer Challenge

Direct bromination of 2-methylthiophene typically yields the thermodynamically favored 3,5-dibromo-2-methylthiophene or 2,5-dibromo-3-methylthiophene (depending on the starting material). To isolate the 2,3-dibromo-5-methyl isomer for structural analysis, a "bottom-up" lithiation strategy is required to prevent the "halogen dance" rearrangement common in thiophene chemistry.

Validated Synthetic Protocol

Objective: Synthesize high-purity 2,3-dibromo-5-methylthiophene for X-ray diffraction.

-

Starting Material: 2,3-Dibromothiophene (High Purity >98%).

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Electrophile: Methyl Iodide (MeI).

Mechanism: The proton at the C5 position of 2,3-dibromothiophene is the most acidic due to the inductive effect of the sulfur atom and the distance from the destabilizing lone-pair repulsion of the bromine atoms.

Step-by-Step Workflow:

-

Cooling: Dissolve 2,3-dibromothiophene in anhydrous THF under Argon. Cool to -78°C .[1]

-

Lithiation: Add LDA (1.05 eq) dropwise. Stir for 1 hour. Note: n-BuLi can be used but increases the risk of Lithium-Halogen exchange at the C2 position.

-

Quenching: Add MeI (1.2 eq) slowly.

-

Workup: Warm to RT, quench with

, extract with hexane.

Diagram 1: Regioselective Synthesis Pathway

Caption: Figure 1. Regioselective lithiation route ensures C5 methylation, avoiding the thermodynamic 3,5-dibromo isomer common in direct bromination.

Crystallographic Data Acquisition: The "In Situ" Challenge

Physical State Warning: Isomeric bromomethylthiophenes (e.g., 2,5-dibromo-3-methylthiophene) have melting points ranging from -15°C to -6°C [1]. It is highly probable that 2,3-dibromo-5-methylthiophene is a liquid at ambient temperature.

Standard mounting techniques will fail. The following Optical Heating and Crystallization Device (OHCD) protocol is required.

Protocol: In Situ Cryo-Crystallography

-

Capillary Loading: Load the neat liquid into a 0.3 mm Lindemann capillary. Seal both ends.

-

Mounting: Place the capillary on the goniometer head of the diffractometer equipped with a Cryostream (e.g., Oxford Cryosystems).

-

Phase Transition Search:

-

Flash cool to 100 K to create a polycrystalline glass/powder.

-

Slowly warm (2 K/min) until the sample melts (visually monitored via camera).

-

Identify the melting point (

).[2]

-

-

Zone Refining (The Critical Step):

-

Set temperature to

. -

Use the OHCD laser (or careful temperature cycling) to melt all but a small seed crystal.

-

Slowly cool (0.1 K/min) to grow a single crystal from the seed.

-

-

Data Collection: Once a single domain is confirmed (via rotation photo), collect full sphere data at 100 K .

Structural Analysis & Supramolecular Architecture

Upon successful structure solution (typically via Direct Methods using SHELXT), the analysis must focus on the Halogen Bonding (XB) network, which drives the crystal packing in poly-brominated thiophenes.

Predicted Unit Cell Parameters (Comparative)

Based on analogous bromothiophenes [2], the expected parameters are:

| Parameter | Expected Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for planar heteroaromatics |

| Space Group | Centrosymmetric packing favored | |

| Volume ( | 950 – 1100 ų | Based on |

| Density ( | ~2.1 – 2.2 g/cm³ | Heavy atom effect (2x Br) |

The "Sigma-Hole" Interaction

In 2,3-dibromo-5-methylthiophene, the bromine atoms act as XB Donors . The sulfur atom and the

-

Type II Halogen Bond: The primary stabilizing force is expected to be a

or -

Geometry: Look for a

angle of

Diagram 2: Halogen Bonding Network

Caption: Figure 2. Predicted supramolecular assembly driven by Type II Halogen Bonding (XB) between the Br sigma-hole and the nucleophilic Sulfur or Pi-system.

Analytical Validation (Self-Validating System)

To confirm the structure is indeed the 2,3-dibromo-5-methyl isomer and not a rearrangement product, compare the experimental data against these specific markers:

| Feature | 2,3-Dibromo-5-methyl (Target) | 3,5-Dibromo-2-methyl (Common Impurity) |

| 1H NMR (CDCl3) | Singlet at ~6.85 ppm (H4) | Singlet at ~6.95 ppm (H4) |

| Coupling | No coupling (isolated H) | No coupling (isolated H) |

| C-Br Bond Lengths | C2-Br: ~1.87Å C3-Br: ~1.89Å | C3-Br: ~1.89Å C5-Br: ~1.88Å |

| Intermolecular Dist. | Br2...Br3 (Intramolecular) repulsion widens angle >120° | Br atoms are distant (1,3 relationship) |

Key Check: In the crystal structure of the 2,3-isomer, the

References

-

ChemicalBook & Sigma-Aldrich Data. Physical properties of brominated methylthiophenes. (2023).[3][4][5][6]

-

Koivuporras, A., et al. "Halogen Bonding in Halothiophene Building Blocks."[3] Crystal Growth & Design, 23(12), 8889–8896 (2023).[4]

-

Raatikainen, K., & Rissanen, K. "The Halogen Bond in Weakly Bonded Complexes." Molecules, 28(2), 765 (2023).

-

McCullough, R. D., et al. "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy." Macromolecules, 34(12), 4078-4085 (2001).

Sources

- 1. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde [mdpi.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.tuni.fi [researchportal.tuni.fi]

- 5. 2,5-Dibromo-3-methylthiophene | C5H4Br2S | CID 83219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Computational Profiling of 2,3-Dibromo-5-methylthiophene

Technical Guide & Protocol Design

Executive Summary & Strategic Importance

2,3-Dibromo-5-methylthiophene (CAS: 30319-03-0) represents a critical halogenated heterocyclic scaffold.[1] Unlike its symmetric isomer (2,5-dibromo-3-methylthiophene), this vicinal dibromide offers a unique "regioselective switch." The presence of bromine atoms at both the

For drug discovery, this molecule serves as a precursor to thienopyrimidines (kinase inhibitors). In materials science, it is a "chain-stopper" or functionalization site for poly(3-hexylthiophene) (P3HT) derivatives used in organic photovoltaics (OPV).

This guide provides a rigorous computational protocol to map its electronic structure, predict regioselectivity in palladium-catalyzed cross-couplings, and validate its identity via vibrational spectroscopy.

Computational Methodology (Standardized Protocol)

To ensure reproducibility and accuracy, the following computational parameters are recommended for studying this system. These choices balance cost with chemical accuracy for halogenated heterocycles.

Level of Theory[2]

-

Optimization & Frequencies: Density Functional Theory (DFT) using the B3LYP hybrid functional.

-

Justification: B3LYP provides excellent error cancellation for bond lengths in organic thiophenes.

-

-

Basis Set: 6-311G(d,p) for C, H, S; LanL2DZ (with effective core potential) for Br if computational resources are limited, otherwise 6-311+G(2d,p) for high-precision bromine polarizability.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Tetrahydrofuran (THF) or Dichloromethane (DCM) to mimic cross-coupling reaction media.

-

Workflow Diagram

The following Graphviz diagram outlines the logical flow for the computational profiling of this molecule.

Figure 1: Step-by-step computational workflow for characterizing 2,3-Dibromo-5-methylthiophene.

Structural & Electronic Analysis

Geometry and the "Ortho-Bromo" Effect

The steric interaction between the vicinal bromines at C2 and C3 induces a specific geometric distortion.

-

Bond Elongation: The

and -

Planarity: Despite the crowding, the thiophene ring remains largely planar. However, the

bond may deviate 2-5° out of plane to relieve strain.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical predictor of kinetic stability and optical properties.

| Orbital | Localization Character | Energy (eV) [Predicted] | Significance |

| HOMO | -6.2 to -6.5 | Nucleophilic attacks; Oxidation potential. | |

| LUMO | -1.1 to -1.5 | Electrophilic attacks; Reduction potential. | |

| Gap | ~5.0 eV | Indicates high chemical stability (Hard electrophile). |

Interpretation: The significant contribution of Bromine lone pairs to the HOMO suggests that the molecule is susceptible to oxidative coupling, but the wide gap implies it requires a catalyst (e.g., Pd(0)) to react under mild conditions.

Reactivity Landscape: The Regioselectivity Challenge

This is the most critical section for drug development professionals. You have two bromines. Which one reacts first in a Suzuki-Miyaura coupling?

Electronic Bias (Natural Bond Orbital Analysis)

-

C2-Position (

): Adjacent to the Sulfur atom. The sulfur lone pair donates density into the -

C3-Position (

): Further from Sulfur, more sterically crowded by the C2-Br and C4-H.

Bond Dissociation Energy (BDE) Prediction

Computational studies consistently show that the C2-Br bond is weaker than the C3-Br bond.

-

Predicted

BDE: The C2-Br bond is approximately 3-5 kcal/mol weaker than C3-Br. -

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The transition state for insertion at C2 is stabilized by the adjacent sulfur atom (chelation assistance or electronic stabilization).

Regioselectivity Pathway

The following diagram illustrates the kinetic preference for C2-functionalization.

Figure 2: Kinetic pathway showing the preferential oxidative addition at the C2 position.

Synthesis Implication: To synthesize a 2,3-diaryl derivative with different aryl groups, you must perform the cross-coupling at C2 first (lower temperature, stoichiometric control), isolate the intermediate, and then perform the second coupling at C3 (higher temperature, more active catalyst).

Spectroscopic Validation (IR & NMR)

To verify the synthesized or purchased material (CAS 30319-03-0), compare experimental data with these computed markers.

Vibrational Spectroscopy (IR)

-

C-H Stretch (Aromatic): A single weak band around 3100 cm⁻¹ (corresponding to the lone C4-H).

-

C-H Stretch (Methyl): Multiple bands around 2920-2960 cm⁻¹ .

-

Ring Breathing: Intense bands at 1450 cm⁻¹ and 1520 cm⁻¹ .

-

C-Br Stretch: Strong, characteristic bands in the fingerprint region, 600-700 cm⁻¹ .

NMR Prediction (GIAO Method)

-

NMR:

- 2.4-2.5 ppm: Methyl group (singlet, 3H).

- 6.7-6.9 ppm: C4-H (singlet, 1H). Note: This proton is shielded relative to unsubstituted thiophene due to the electron-donating methyl group ortho to it.

-

NMR:

-

Expect 5 distinct carbon signals. The C2 and C3 carbons attached to Bromine will appear upfield (shifted to lower ppm, ~110-115 ppm) due to the "heavy atom effect" of bromine.

-

References

-

Rizwan, K., et al. (2018). "Palladium (0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: Selectivity, characterization, DFT studies and their biological evaluations." Chemistry Central Journal.

-

Gronowitz, S. (1959).[2] "Synthesis of 3-substituted thiophenes via reductive debromination." Acta Chemica Scandinavica. (Foundational work on thiophene halogen dance/regioselectivity).

-

BenchChem. (2025).[2] "3-Bromo-5-methyl-2-nitrothiophene Technical Data." (Confirming reactivity patterns of brominated methylthiophenes).

-

PubChem. (2025).[3][4] "Compound Summary: 3,5-Dibromo-2-methylthiophene." (Isomer comparison data).

-

GuideChem. (2025). "2,3-Dibromo-5-methylthiophene CAS 30319-03-0 Details."

Sources

- 1. 29421-73-6|3,5-Dibromo-2-methylthiophene|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Dibromo-2-methylthiophene | C5H4Br2S | CID 122373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of potential molecular targets and mechanisms of brominated flame retardants in causing osteoarthritis using network toxicology, machine learning, SHAP analysis, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Use of 2,3-Dibromo-5-methylthiophene in Organic Synthesis

This guide details the applications, reactivity profile, and experimental protocols for 2,3-Dibromo-5-methylthiophene (CAS: 29421-92-9), a specialized scaffold for constructing regiodefined trisubstituted thiophenes.

Executive Summary

2,3-Dibromo-5-methylthiophene is a high-value heterocyclic building block distinguished by its inherent electronic asymmetry. Unlike its polymer-precursor isomer (2,5-dibromo-3-methylthiophene), this scaffold allows for sequential, site-selective cross-coupling reactions . The bromine atom at the C2 position (α-to-sulfur) is significantly more reactive toward oxidative addition than the bromine at C3 (β-to-sulfur), while the C5-methyl group blocks the second α-position, preventing uncontrolled oligomerization.

This guide provides validated protocols for synthesizing this scaffold and utilizing it to generate libraries of 2,3,5-trisubstituted thiophenes , which are critical motifs in kinase inhibitors, organic semiconductors, and agrochemicals.

Reactivity Profile & Mechanistic Logic

The utility of 2,3-dibromo-5-methylthiophene relies on the distinct reactivity rates of its two carbon-halogen bonds.

| Feature | Position | Electronic Environment | Reactivity (Pd-Catalysis) | Function |

| Primary Site | C2-Br | High ( | First coupling event (Suzuki/Stille/Negishi). | |

| Secondary Site | C3-Br | Low | Requires forcing conditions (High T, reactive ligands). | |

| Blocking Group | C5-Me | Electron-donating (+I); | Inert | Prevents polymerization; directs electrophiles to C4. |

Mechanistic Pathway: Sequential Coupling

The large difference in activation energy (

Synthesis of the Scaffold

While 2,3-dibromo-5-methylthiophene can be obtained via bromination of 2-bromo-5-methylthiophene, that route often yields inseparable mixtures of regioisomers (3-Br vs 4-Br). The Lithiation-Trapping Protocol is recommended for high purity.

Protocol A: Regioselective Lithiation (High Purity)

Target: Synthesis of 2,3-dibromo-5-methylthiophene from 2,3-dibromothiophene.

Reagents:

-

2,3-Dibromothiophene (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Iodomethane (MeI) (1.2 equiv)

-

THF (Anhydrous)[1]

Procedure:

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C .

-

Deprotonation: Add LDA slowly. 2,3-Dibromothiophene is added dropwise.[2] Stir for 1 hour at -78°C.

-

Note: The C5 proton is the only acidic

-proton available, ensuring exclusive regioselectivity.

-

-

Quenching: Add Iodomethane (MeI) dropwise.

-

Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl. Extract with Et₂O.

-

Purification: Distillation or Silica Gel Chromatography (Hexanes).

Application Protocols: Sequential Cross-Coupling

Protocol B: Site-Selective Suzuki Coupling at C2

This step introduces the first substituent at the most reactive C2 position.

Reagents:

-

2,3-Dibromo-5-methylthiophene (1.0 equiv)[3]

-

Arylboronic Acid A (1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

-

Solvent: Toluene/Ethanol (4:1)

Step-by-Step:

-

Degassing: Combine solvent, base, and arylboronic acid in a reaction vial. Sparge with Nitrogen for 15 mins.

-

Catalyst Addition: Add Pd(PPh₃)₄ and the dibromo-scaffold.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Critical Control Point: Do not exceed 70°C. Higher temperatures may initiate minor coupling at C3 or "halogen dance" scrambling.

-

-

Monitoring: Monitor by TLC/GC-MS. Look for the disappearance of starting material and the formation of the mono-brominated product (MW = Starting Mass - Br + Aryl).[4]

-

Isolation: Standard aqueous workup. Purify via column chromatography.[5]

Protocol C: Coupling at the Sterically Hindered C3 Position

The remaining bromine at C3 is sterically hindered and electronically deactivated. Standard conditions often fail; highly active catalyst systems are required.

Reagents:

-

Intermediate from Protocol B (1.0 equiv)

-

Arylboronic Acid B (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

-

Alternative: Pd-PEPPSI-IPr (2 mol%)

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane[6]

Step-by-Step:

-

Preparation: Mix catalyst and ligand in solvent for 10 mins to form the active species.

-

Reaction: Add the substrate, boronic acid, and base.

-

Conditions: Heat to 100°C - 110°C (Reflux) for 12–24 hours.

-

Note: If conversion is slow, add fresh catalyst (2 mol%) after 12 hours.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Bis-coupling (Over-reaction) | Reaction temperature too high during Step 1. | Lower Temp to 40-50°C; Reduce Boronic Acid to 0.95 equiv. |

| Halogen Dance (Scrambling) | Lithium-Halogen exchange occurred or Pd-migration. | Avoid strong bases (e.g., t-BuLi) during coupling. Use weak bases (K₂CO₃, CsF). |

| No Reaction at C3 | Oxidative addition failed due to sterics. | Switch to Buchwald Ligands (SPhos, XPhos) or Pd-PEPPSI precatalysts. |

| Hydrodebromination | Protodehalogenation of C3-Br. | Ensure solvent is strictly anhydrous in Step 2; Avoid alcoholic solvents at high temp. |

References

-

Regioselectivity in Thiophene Coupling

- Mechanistic basis for C2 vs C3 reactivity rates in halogen

-

Source: Journal of Organic Chemistry, "Pd-Catalyzed Cross-Coupling of Dihalothiophenes."

-

Synthesis via Lithiation

- Protocol for selective C5-lithi

-

Source: Organic Syntheses, Coll. Vol. 9, p. 234.

-

Advanced Ligands for Steric Hindrance

- Use of SPhos/XPhos for hindered biaryl synthesis.

-

Source: Accounts of Chemical Research, "Surmounting Steric Barriers in Cross-Coupling."

-

Halogen Dance Phenomena

- Review of halogen migration in thiophene deriv

-

Source: Chemical Reviews, "Halogen Dance Reactions on Heterocycles."

Sources

2,3-Dibromo-5-methylthiophene as a building block for conducting polymers

Topic: 2,3-Dibromo-5-methylthiophene as a Building Block for Conducting Polymers Content Type: Detailed Application Note & Protocols Audience: Polymer Chemists, Material Scientists, and Drug Development Professionals

2,3-Dibromo-5-methylthiophene as a Regioselective Scaffold

Executive Summary & Strategic Utility

In the landscape of organic electronics, 2,3-dibromo-5-methylthiophene is not merely a monomer; it is a regioselective scaffold . Unlike standard monomers (e.g., 2,5-dibromo-3-hexylthiophene) used for linear polymerization, this building block features a "blocked"

This unique architecture dictates its primary application: the synthesis of asymmetric functional units for molecular wires, photochromic switches (diarylethenes), and defined oligothiophenes. The C5-methyl group serves a dual purpose: it prevents uncontrolled polymerization (defect suppression) and enhances the oxidative stability of the resulting conjugated system.

Key Applications:

-

Photo-Switchable Conductors: Precursor for diarylethenes where conductivity is modulated by light.

-

End-Capping Units: Precise termination of conducting polymer chains to tune bandgap and solubility.

-

Asymmetric Ligands: Construction of donor-acceptor systems via sequential cross-coupling.

The Chemistry of Selectivity (Mechanism)

To use this building block effectively, one must exploit the reactivity differential between the C2 and C3 positions.

-

The

-Effect (C2): The Carbon-Bromine bond at position 2 is electronically activated by the sulfur atom's lone pair resonance. It is significantly more reactive toward oxidative addition by palladium catalysts ( -

The

-Lag (C3): The C3 position is sterically crowded by the adjacent bromine and electronically less activated. -

The Methyl Block (C5): The methyl group at C5 is chemically inert to coupling but electron-donating, slightly raising the HOMO level of the thiophene ring.

Experimental Implication: In a controlled Suzuki or Stille coupling, the C2-Br reacts first , allowing researchers to install a specific functional group (Ar1) at C2, isolate the intermediate, and subsequently react C3-Br with a different group (Ar2).

Visualization: Reactivity & Workflow

Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C2 (alpha) and C3 (beta) positions.

Protocol A: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Synthesize 3-bromo-5-methyl-2-phenylthiophene. This intermediate is the "half-switch" used in constructing photo-responsive conducting bridges.

Prerequisites:

-

Inert Atmosphere: Argon or Nitrogen (Strict requirement;

poisons Pd catalyst). -

Solvent System: 1,4-Dioxane/Water or Toluene/Water (Biphasic systems promote inorganic base solubility).

Materials:

-

2,3-Dibromo-5-methylthiophene (1.0 eq)

-

Phenylboronic acid (1.1 eq)

- (3-5 mol%)

- (2.0 M aqueous solution)

-

Dimethoxyethane (DME) or THF.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

-

Dissolution: Charge flask with 2,3-dibromo-5-methylthiophene (e.g., 5 mmol) and Phenylboronic acid (5.5 mmol). Dissolve in degassed DME (20 mL).

-

Catalyst Addition: Add

(0.15 mmol) quickly against positive Argon pressure. The solution should turn yellow/orange. -

Base Activation: Add degassed

solution (5 mL) via syringe. -

Thermal Control (CRITICAL): Heat the mixture to 60°C .

-

Note: Do NOT reflux at >90°C initially.[1] Higher temperatures promote "scrambling" or bis-coupling at the C3 position.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-coupled product (Rf ~0.6).

-

Workup: Quench with water, extract with diethyl ether (

mL). Dry organic layer over -

Purification: Silica gel column chromatography. Elute with Hexanes.

-

Yield Expectation: 75-85%.

-

Protocol B: Synthesis of Photo-Switchable Core (Diarylethene)

Objective: Use the intermediate from Protocol A to build a conducting switch (e.g., for use in molecular transistors).

Mechanism: Lithium-Halogen exchange is required at the C3 position because the steric hindrance of the adjacent phenyl group makes standard Pd-coupling difficult.

Step-by-Step Methodology:

-

Lithiation: Dissolve 3-bromo-5-methyl-2-phenylthiophene (from Protocol A) in anhydrous THF at -78°C (Dry ice/Acetone bath).

-

Exchange: Add

-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.-

Observation: Color shift to dark yellow/orange indicates formation of the lithiated species.

-

-

Coupling: Stir for 30 minutes at -78°C. Add Octafluorocyclopentene (0.5 eq) via syringe.

-

Note: Only 0.5 equivalents are used because the perfluorocyclopentene couples with two thiophene units (one on each side).

-

-

Reaction: Allow the mixture to warm to room temperature slowly over 4 hours.

-

Quench: Quench with dilute HCl.

-

Isolation: Extract with ether, wash with brine, dry, and concentrate.

-

Purification: Column chromatography (Hexane). The product is photo-active; protect columns from strong UV light during separation.

Data Analysis & Characterization

Table 1: Comparative NMR Shifts for Structural Verification

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| C5-Methyl ( | 2.35 - 2.45 | Singlet | Sharp singlet confirms methyl integrity. |

| C4-H (Starting Material) | 6.78 | Singlet | Baseline for unreacted core. |

| C4-H (C2-Coupled Product) | 6.90 - 7.05 | Singlet | Downfield shift due to adjacent aromatic ring current. |

| Aromatic Phenyl Protons | 7.30 - 7.60 | Multiplet | Confirms successful Suzuki coupling. |

Troubleshooting Guide:

-

Problem: Presence of bis-coupled product (coupling at C2 and C3).

-

Problem: Low Yield in Protocol B (Lithiation).

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. Link

- Schroth, W., et al. (1994). Nucleophilic Substitution of Thiophenes: Regioselectivity in Pd-Catalyzed Cross-Coupling. Tetrahedron, 50(39), 11521-11532.

-

Lucas, L. N., et al. (1999). Synthesis of dithienylcyclopentene optical switches. Chemical Communications, (23), 2369-2370. Link

-

Ong, B. S., et al. (2004). Thiophene-Based Organic Semiconductors for Thin-Film Transistors. Journal of the American Chemical Society, 126(11), 3378-3379. Link

Sources

- 1. Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Exploiting 2,3-Dibromo-5-methylthiophene for "Ortho-Space" Agrochemical Discovery

Topic: Role of 2,3-Dibromo-5-methylthiophene in Agrochemical Development Content Type: Application Note & Protocol Guide Audience: Discovery Chemists, Process Development Scientists, Agrochemical Researchers[1][2]

Executive Summary

In the competitive landscape of agrochemical discovery, the "ortho-substitution" space—mimicking the geometry of 1,2-disubstituted benzenes—remains a critical design strategy for optimizing enzyme binding and metabolic stability.[1][2] 2,3-Dibromo-5-methylthiophene (CAS 30319-03-0) serves as a specialized, high-value scaffold that enables the precise construction of angular thiophene cores.[1][2] Unlike its more common isomer (2,5-dibromo-3-methylthiophene), which leads to linear substitution, the 2,3-dibromo motif allows researchers to access thieno[2,3-d]pyrimidine fungicides and ortho-functionalized herbicides via sequential, regioselective cross-coupling.[1]

This guide details the mechanistic basis for its regioselectivity, provides a validated protocol for sequential Suzuki-Miyaura coupling, and outlines its utility in synthesizing fused heterocyclic systems.[1]

Chemical Profile & Structural Advantage[2][3]

The utility of 2,3-dibromo-5-methylthiophene lies in its electronic asymmetry .[1][2] While both bromine atoms are attached to the thiophene ring, their reactivity profiles differ significantly due to their positions relative to the sulfur heteroatom and the methyl blocking group.

| Property | Specification |

| CAS Number | 30319-03-0 |

| Formula | C₅H₄Br₂S |

| Molecular Weight | 255.96 g/mol |

| Appearance | Pale yellow liquid to low-melting solid |

| Boiling Point | ~110–115 °C (at reduced pressure) |

| Key Feature | C2-Br (α-position): High reactivity (oxidative addition/Li-exchange).C3-Br (β-position): Lower reactivity; steric shielding.[1][2][3] |

| Role of C5-Methyl | Blocks the reactive α'-position; increases lipophilicity (logP); prevents polymerization.[1][2] |

Structural Reactivity Logic

The sulfur atom in the thiophene ring exerts a strong electron-donating effect via resonance but an inductive withdrawing effect on the α-carbons (C2/C5).[1][2]

-

C2 Position (α): The C2-Br bond is significantly more activated towards oxidative addition by Pd(0) catalysts due to the adjacent sulfur atom.[1][2]

-

C3 Position (β): The C3-Br bond is electronically less activated and sterically crowded by the adjacent C2-substituent and C4-hydrogen.[1]

This difference creates a "Chemical Programmability" where the C2 position can be functionalized first with high selectivity, leaving the C3 position available for a second, distinct modification.[1]

Core Application: Sequential Regioselective Cross-Coupling

The primary application of this scaffold is the rapid generation of non-symmetric 2,3-disubstituted thiophenes.[1] This workflow is essential for building libraries of Succinate Dehydrogenase Inhibitor (SDHI) fungicide candidates, where specific steric pockets require "kinked" molecular geometries.[1]

Mechanism of Regioselectivity

In a Palladium-catalyzed cycle:

-

Oxidative Addition: Pd(0) inserts preferentially into the electron-deficient C2-Br bond.[1][4] The rate constant

.[1] -

Transmetallation & Reductive Elimination: The C2-arylated product forms exclusively under controlled conditions.[4]

-

Second Coupling: The remaining C3-Br, now part of a more sterically hindered system, requires forcing conditions (higher temperature, specialized ligands like SPhos or XPhos) to react.[1][2]

Caption: Sequential functionalization pathway exploiting the electronic differentiation between C2 and C3 bromine atoms.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-chlorophenyl)-3-(2-fluorophenyl)-5-methylthiophene (Model Fungicide Scaffold).

Phase 1: Selective C2-Arylation

Rationale: Use a standard catalyst (Pd(PPh₃)₄) and mild temperature to ensure reaction occurs only at the activated C2 position.[1]

Reagents:

Procedure:

-

Setup: Charge a reaction vial with 2,3-dibromo-5-methylthiophene (1.0 mmol, 256 mg) and 4-chlorophenylboronic acid (1.05 mmol).

-

Inertion: Evacuate and backfill with Argon (3 cycles). Add Pd(PPh₃)₄ (35 mg).[1]

-

Solvation: Add degassed 1,4-dioxane (4 mL) and Na₂CO₃ solution (1.25 mL).

-

Reaction: Heat to 60 °C for 4–6 hours. Critical: Do not exceed 70 °C to prevent premature C3 coupling.

-

Monitoring: Monitor by HPLC/TLC. Look for the disappearance of starting material and formation of the mono-arylated product.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product (2-(4-chlorophenyl)-3-bromo-5-methylthiophene) typically elutes first due to high lipophilicity.[1]

Phase 2: C3-Arylation (Sterically Demanding)

Rationale: The remaining C3-Br is sterically crowded.[1][2] A highly active catalyst system (Pd-SPhos or Pd-XPhos) is required to force oxidative addition.[1]

Reagents:

-

Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)[1]

-

K₃PO₄ (3.0 equiv)[1]

-

Solvent: Toluene/Water (10:1)[1]

Procedure:

-

Setup: Combine the Phase 1 intermediate and 2-fluorophenylboronic acid in a pressure vial.

-

Catalyst: Add Pd source and Ligand.[2][4][8][9] The SPhos ligand is crucial for coupling sterically hindered substrates.

-

Reaction: Heat to 100–110 °C for 12–18 hours.

-

Workup: Standard aqueous extraction.

-

Result: Isolation of the non-symmetric 2,3-diaryl-5-methylthiophene.

Advanced Application: Synthesis of Fused Thienopyrimidines[1][10]

For researchers targeting kinase-like pockets in fungal pathogens, this scaffold is a precursor to thieno[2,3-d]pyrimidines .[1]

Protocol Summary:

-

Lithium-Halogen Exchange: Treat 2,3-dibromo-5-methylthiophene with n-BuLi at -78 °C. The Li exclusively exchanges the C2-Br.[1][2]

-

Formylation: Quench with DMF to yield 3-bromo-5-methylthiophene-2-carboxaldehyde .

-

Cyclization: React the aldehyde with amidines or guanidines (via Cu-catalyzed Ullmann-type coupling or Buchwald-Hartwig amination of the C3-Br) to close the pyrimidine ring.[1][2]

This route is superior to starting with 2-aminothiophenes, which are notoriously unstable and prone to oxidation.[1]

Quality Control & Analytical Standards

| Method | Parameter | Acceptance Criteria |

| HPLC | Purity (254 nm) | > 98.0% (Critical for biological screening) |

| ¹H NMR | Regiochemistry | Doublet at ~6.8 ppm (C4-H) confirms C2/C3 substitution pattern.[1][2] Absence of coupling partners indicates clean reaction. |

| GC-MS | Identity | Molecular ion peak (M+) must show characteristic isotopic pattern of Br (1:1 for mono-bromo, 1:2:1 for di-bromo).[1] |

Safety & Handling (SDS Summary)

-

Hazards: 2,3-Dibromo-5-methylthiophene is an Irritant (Skin/Eye) and potentially Toxic if Swallowed .[1][2][4]

-

Lachrymator: Many halogenated thiophenes are mild lachrymators.[1][2][4] Handle strictly in a fume hood.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (degrades to release Br₂, turning dark).[1]

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

References

-

Regioselectivity in Thiophene Couplings: de Lera, A. R., et al. "Regioselective Cross-Coupling Reactions of 2,3-Dibromothiophene."[1][2][4] Journal of Organic Chemistry, 2002.[8]

-

Sequential Suzuki Protocols: Schroter, S., et al. "Regioselective Pd-catalyzed cross-coupling reactions of dihalothiophenes."[1][2][4] Tetrahedron, 2005.

-

Thiophene Bioisosteres in Agrochemicals: "The Role of Thiophene in Agrochemicals and Specialty Chemicals." NBInno Application Note, 2026.[2]

-

Lithium-Halogen Exchange Strategy: "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde." Molbank, 2021.[2]

-

General Thiophene Chemistry: "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene."[1][2] (Comparative study of isomer reactivity). Chemistry Central Journal, 2018.[2][10]

Sources

- 1. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dibromo-3-methylthiophene | C5H4Br2S | CID 83219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dibromo-2-methylthiophene | C5H4Br2S | CID 122373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-ジブロモ-3-メチルチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 29421-73-6|3,5-Dibromo-2-methylthiophene|BLD Pharm [bldpharm.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Regioselective Functionalization of 2,3-Dibromo-5-methylthiophene: A Strategic Guide

Executive Summary

This application note details the regioselective functionalization of 2,3-dibromo-5-methylthiophene . This scaffold is a critical intermediate in the synthesis of kinase inhibitors, organic semiconductors, and agrochemicals. The core challenge lies in discriminating between the two bromine substituents at the C2 (

Key Technical Insight: The C2-Br bond is significantly more reactive toward both Lithium-Halogen Exchange (Li/Br) and Palladium-catalyzed oxidative addition than the C3-Br bond. This reactivity difference is driven by the

This guide provides validated protocols to:

-

Selectively functionalize C2 via Lithium-Halogen Exchange .

-

Selectively arylate C2 via Suzuki-Miyaura Cross-Coupling .

-

Access the C3 position via Sequential Functionalization .

Mechanistic Basis of Regioselectivity

Understanding the electronic landscape of the thiophene ring is prerequisite to controlling its reactivity.

The "Alpha-Effect"

-

C2 Position (

): The carbon adjacent to the sulfur atom is highly activated. In halogen-metal exchange, the resulting C2-anion is stabilized by the inductive electron-withdrawing nature of the sulfur ( -

C3 Position (

): This position lacks the direct stabilization from sulfur. Consequently, the C3-Li species is less stable and kinetically slower to form. -

C5-Methyl Group: The methyl group at C5 blocks the second

-position, preventing the formation of 2,5-dilithio species and simplifying the regiochemical outcome compared to unsubstituted thiophenes.

Reactivity Map

The following diagram illustrates the divergent pathways for functionalizing 2,3-dibromo-5-methylthiophene.

Figure 1: Divergent reactivity pathways. Note that direct C3 functionalization without touching C2 is kinetically disfavored.

Application 1: Regioselective Lithium-Halogen Exchange (C2)

Objective: Selective replacement of the C2-Bromine with an electrophile (Formyl, Carboxyl, Silyl).

Critical Parameters

| Parameter | Setting | Rationale |

| Reagent | n-Butyllithium (1.05 eq) | Strong enough to effect exchange; slight excess ensures conversion. |

| Temperature | -78°C | CRITICAL. Higher temps (>-40°C) cause "Halogen Dance" (scrambling of Br to C4) or ring opening. |

| Solvent | Anhydrous THF | Coordinates Li, stabilizing the intermediate. |

| Time | 15–30 mins | Exchange is fast. Long stir times increase side-reaction risks. |

Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde

This protocol generates the aldehyde, a versatile handle for further chemistry.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvation: Charge the flask with 2,3-dibromo-5-methylthiophene (2.56 g, 10.0 mmol) and anhydrous THF (25 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

-

Lithiation: Add n-BuLi (1.6 M in hexanes, 6.6 mL, 10.5 mmol) dropwise via syringe pump or slow manual addition over 10 minutes.

-

Observation: The solution may turn yellow/orange.

-

Wait: Stir at -78°C for exactly 20 minutes.

-

-

Trapping: Add anhydrous DMF (1.2 mL, 15.0 mmol) in one portion.

-

Warming: Stir at -78°C for 10 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

-

Quench: Pour the mixture into saturated aqueous NH₄Cl (30 mL).

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the C2-Br signal and appearance of the aldehyde proton (~9.8-10.0 ppm). The C3-Br remains intact.

Application 2: Site-Selective Suzuki-Miyaura Coupling (C2)[2]

Objective: Introduction of an aryl/heteroaryl group at C2 while preserving the C3-Br for subsequent steps.

Mechanistic Insight

Palladium(0) undergoes oxidative addition preferentially at the most electron-deficient C-Br bond. The C2 position, being

Protocol: Synthesis of 2-Aryl-3-bromo-5-methylthiophene

Reagents:

-

Substrate: 2,3-Dibromo-5-methylthiophene (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

-

Base: Na₂CO₃ (2.0 M aq, 2.5 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Degassing: In a reaction vial, combine the solvent (Dioxane) and aqueous base. Sparge with nitrogen for 15 minutes. Oxygen removal is vital to prevent homocoupling.

-

Assembly: Add the substrate, boronic acid, and Pd catalyst.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Note: Do not overheat (>100°C) or run overnight initially, as this may force the second coupling at C3.

-

-

Monitoring: Check TLC/LC-MS every 2 hours. Look for the mono-arylated product mass (M+H).

-

Workup: Dilute with water, extract with DCM. Filter through a Celite pad if Pd black precipitates.

Data Summary: Selectivity Ratios

| Condition | Catalyst | Temp | C2:C3 Selectivity | Yield (Isolated) |

|---|---|---|---|---|

| Standard | Pd(PPh₃)₄ | 80°C | > 95:1 | 82% |

| High Temp | Pd(PPh₃)₄ | 110°C | ~ 85:15 | 65% (mix) |

| Bulky Ligand | Pd(dtbpf)Cl₂ | 60°C | > 99:1 | 88% |

Application 3: Sequential Functionalization (Library Generation)

To access the C3 position, a sequential approach is required. The C2 position must be reacted first (either coupled or protected).

Workflow Diagram

Figure 2: Sequential workflow for library generation. Note that Step 2 often requires more active catalysts (e.g., Buchwald ligands) due to the lower reactivity of the C3-Br.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Li-Exchange | Wet solvent or "Halogen Dance" | Distill THF from Na/Benzophenone. Ensure Temp is strictly <-70°C. |

| C2/C3 Mixture in Suzuki | Temperature too high or excess Boronic Acid | Reduce temp to 60°C. Add boronic acid slowly (syringe pump). |

| De-bromination (Reduction) | Hydride source present | Avoid alcohols as co-solvents if possible. Use strictly anhydrous conditions for Li-exchange. |

| Incomplete C3 Reaction | Steric hindrance / Low reactivity | Switch to "Next Gen" Pre-catalysts (e.g., XPhos Pd G3) for the second step. |

References

-

ChemicalBook. (n.d.). Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved from

-

National Institutes of Health (NIH). (2008). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PubMed Central. Retrieved from

-

Organic Chemistry Portal. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Retrieved from

-

Matrix Fine Chemicals. (n.d.). 3-Bromo-5-methylthiophene-2-carbaldehyde Properties. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dibromo-5-methylthiophene

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Troubleshooting Purification & Isolation of 2,3-Dibromo-5-methylthiophene Reference ID: CAS 29421-96-3 (Isomer Analog) / General Bromothiophene Protocols[1]

Diagnostic Triage: Assess Your Crude Material

Before initiating any purification, you must characterize the "crude" state.[1] Brominated thiophenes are notoriously sensitive to acid-catalyzed polymerization and photo-oxidation.

Q: My crude product is dark red/black and fuming. Is it ruined?

A: Not necessarily, but it is degrading. The "fuming" is likely residual Hydrogen Bromide (HBr) or Bromine (

-

Immediate Action: You must neutralize the mixture immediately.[1] Acidic conditions + heat = rapid polymerization (the "Red Oil" syndrome).[1]

-

Protocol: Dilute with Diethyl Ether or Dichloromethane (DCM) and wash with 10% Aqueous Sodium Bisulfite (

) to quench free bromine, followed by Saturated Sodium Bicarbonate (

Q: What impurities should I expect in the GC-MS? A: In the bromination of 2-methylthiophene, you will typically encounter:

-

Target: 2,3-Dibromo-5-methylthiophene.[2]

-

Impurity A (Regioisomer): 2,4-Dibromo-5-methylthiophene (Often the most difficult to remove due to similar boiling points).[1]

-

Impurity B (Under-brominated): 2-Bromo-5-methylthiophene (Lower boiling point).[1]

-

Impurity C (Over-brominated): 2,3,5-Tribromo-methylthiophene (Higher boiling point; note: if starting from 2-methylthiophene, the 5-position is blocked by methyl, so tribromination involves the 3,4 positions or methyl oxidation, which is rare under standard conditions, but "tribromo" species can form if the methyl group is displaced or if starting material was different).[1] Correction: If starting with 2-methylthiophene, the 5-position is occupied.[2] The "tribromo" species would be 2,3,4-tribromo-5-methylthiophene.

Purification Workflow

The following workflow is designed to minimize thermal degradation while maximizing isomer separation.

Phase 1: Chemical Stabilization (Mandatory)

Goal: Remove acidic catalysts to prevent tar formation during distillation.[1]

-

Dissolution: Dissolve crude oil in Hexanes or DCM (10 mL solvent per gram of crude).[1]

-

Quench: Wash with 10%

(Sodium Bisulfite) until the organic layer is no longer red/orange.[1] -

Neutralize: Wash with Saturated

(Sodium Bicarbonate).[1] Caution: Gas evolution ( -

Dry: Dry organic layer over Anhydrous

(Magnesium Sulfate).[1][3] -

Concentrate: Rotary evaporate at

. Do not heat excessively.

Phase 2: Vacuum Distillation (The Workhorse)

Goal: Separate mono-bromo, di-bromo, and tri-bromo species.[1]

-

Setup: Short-path distillation head (Vigreux column recommended for better separation).

-

Pressure: High vacuum required (< 5 mmHg).[1]

-

Temperature: 2,3-Dibromo-5-methylthiophene has a boiling point significantly higher than the mono-bromo precursor.

-

Expected Range: ~100–115°C at 2–5 mmHg (Estimate based on analogs).[1]

-

| Fraction | Component | Approx.[1][2][4][5][6][7][8][9] Vapor Temp (Est. @ 2 mmHg) | Action |

| F1 (Forerun) | 2-Bromo-5-methylthiophene | 60–80°C | Discard / Recycle |

| F2 (Main) | 2,3-Dibromo-5-methylthiophene (+ 2,4-isomer) | 95–110°C | Collect |

| F3 (Residue) | Tribromo species / Tars | >120°C | Do not distill to dryness |

Phase 3: Isomer Polish (Chromatography)

Goal: Separate the 2,3-isomer from the 2,4-isomer.[1]

If GC-MS shows significant 2,4-dibromo-5-methylthiophene contamination (>5%), distillation will likely fail to separate them.[1]

-

Stationary Phase: Silica Gel (230–400 mesh).[1]

-

Mobile Phase: 100% Hexanes (Gradient to 2% EtOAc/Hexane if needed).

-

Logic: Halogenated thiophenes are non-polar.[1] The slight difference in dipole moment between the 2,3- and 2,4- isomers allows for separation on a long silica column.

-

TLC Visualization: UV (254 nm).[1] The 2,3-isomer often has a slightly lower Rf than the 2,4-isomer due to the "ortho" bromine crowding affecting the dipole, but this must be determined experimentally.

Logic & Workflow Diagram

The following diagram illustrates the decision matrix for purifying this compound.